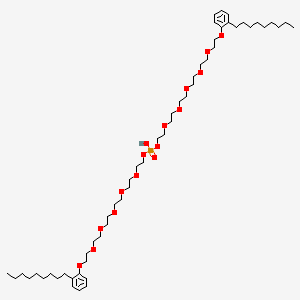![molecular formula C14H17N3O2S B13778657 N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolidine ring attached to an isoquinoline moiety through a sulfonamide linkage, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide precursors. One common method includes the use of isoquinoline-5-sulfonyl chloride, which reacts with (2S)-pyrrolidin-2-ylmethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, producing substituted sulfonamides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication. The compound acts as an allosteric inhibitor of DNA gyrase, binding to a hydrophobic pocket in the GyrA subunit. This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides and related compounds:
Propiedades
Fórmula molecular |
C14H17N3O2S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
N-[[(2S)-pyrrolidin-2-yl]methyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-10-12-4-2-7-16-12)14-5-1-3-11-9-15-8-6-13(11)14/h1,3,5-6,8-9,12,16-17H,2,4,7,10H2/t12-/m0/s1 |
Clave InChI |
CMAVUZPUJHRVSP-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@H](NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
SMILES canónico |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


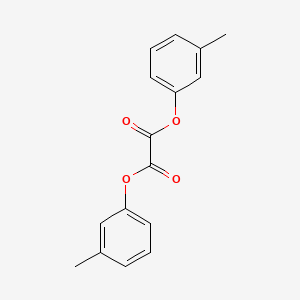
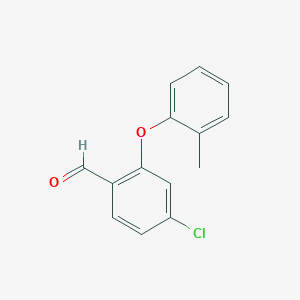
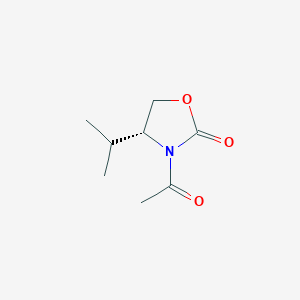
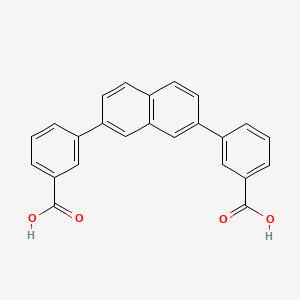
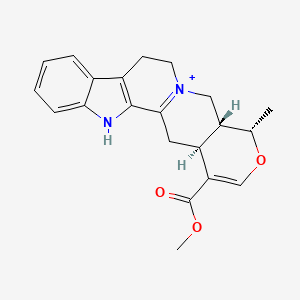
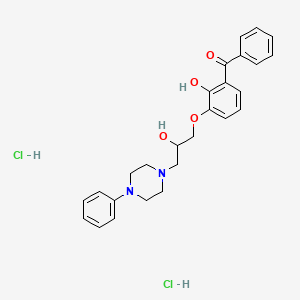
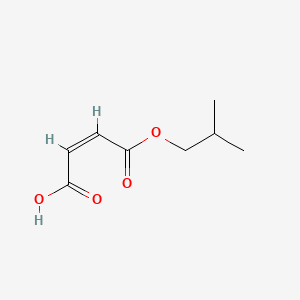
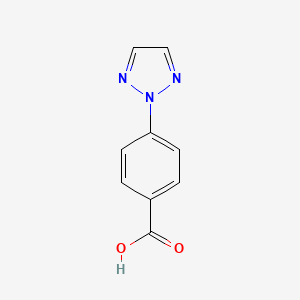
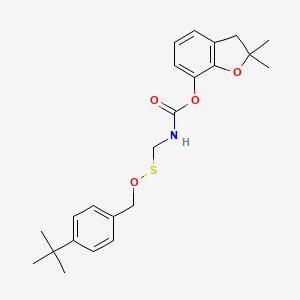


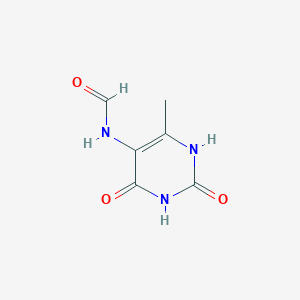
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
